5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
CAS No.: 2089920-05-6
Cat. No.: VC11668887
Molecular Formula: C8H3BrF4N2
Molecular Weight: 283.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089920-05-6 |
|---|---|
| Molecular Formula | C8H3BrF4N2 |
| Molecular Weight | 283.02 g/mol |
| IUPAC Name | 6-bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C8H3BrF4N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) |
| Standard InChI Key | HIAMGFGWHRHLSL-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)Br |
| Canonical SMILES | C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a benzimidazole core, a bicyclic system consisting of a benzene ring fused to an imidazole ring. The benzimidazole scaffold is substituted at positions 2, 5, and 7 with trifluoromethyl, bromine, and fluorine groups, respectively. This arrangement is confirmed by its IUPAC name, 6-bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole, which reflects the numbering system of the heterocyclic framework.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₃BrF₄N₂ | |
| Molecular Weight | 283.02 g/mol | |
| Canonical SMILES | C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)Br | |
| InChI Key | HIAMGFGWHRHLSL-UHFFFAOYSA-N |
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically begins with halogenated benzene derivatives. For example, 4-bromo-1,2-phenylenediamine reacts with 2-chloro-6-fluorobenzaldehyde in a cyclocondensation reaction facilitated by acetic acid or similar solvents. This step forms the benzimidazole core, followed by trifluoromethylation using reagents like methyl trifluoroacetate .
Example Synthesis from Patent Literature :
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Step 1: 4-Bromo-1,2-phenylenediamine (2.0 mmol) and 2-chloro-6-fluorobenzaldehyde (2.2 mmol) are refluxed in glacial acetic acid for 12 hours.
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Step 2: The intermediate is treated with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C to introduce the trifluoromethyl group.
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Step 3: Purification via silica gel chromatography (ethyl acetate/hexane, 2:1) yields the final product with 70% efficiency.
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the highly reactive trifluoromethyl group. Patent data highlights the use of HBTU and DIC to enhance coupling efficiency in amide-forming steps, critical for derivative synthesis .
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 130–131°C and a boiling point of 417.4±18.0°C at 760 mmHg, consistent with the thermal stability imparted by aromatic and fluorinated groups . Its density of 1.8±0.1 g/cm³ reflects a tightly packed crystalline structure .
Table 2: Thermal and Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 130–131°C | |
| Boiling Point | 417.4±18.0°C | |
| Density | 1.8±0.1 g/cm³ | |
| Vapour Pressure | 0.0±0.9 mmHg at 25°C |
Solubility and Partitioning
The compound is sparingly soluble in polar solvents like water but dissolves readily in dimethylformamide (DMF) and tetrahydrofuran (THF). Its LogP value of 2.31 indicates moderate lipophilicity, suitable for membrane permeability in biological applications .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The bromine atom at position 5 undergoes facile substitution with nucleophiles such as amines and thiols. For instance, reaction with cyclohexylamine in DMF at 80°C produces 5-cyclohexylamino derivatives, a common modification in drug discovery .
Amide Coupling
The presence of reactive sites enables the formation of amide bonds. A patented method involves reacting the compound with 4-trifluoromethoxyphenylisothiocyanate using DIC as a coupling agent, yielding anti-inflammatory candidates .
Applications in Pharmaceutical Research
Anti-Inflammatory Agents
Patent WO2011099832A2 discloses derivatives of this compound as inhibitors of pro-inflammatory cytokines like TNF-α and IL-6. In murine models, these derivatives reduced edema by 40–60% at 10 mg/kg doses .
Kinase Inhibition
The trifluoromethyl group enhances binding affinity to kinase ATP pockets. Molecular docking studies suggest that derivatives inhibit JAK2 and EGFR kinases with IC₅₀ values in the nanomolar range, though specific data remains proprietary .
| Hazard | Precautionary Measure |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap and water |
| Inhalation | Use fume hood or respiratory protection |
| Disposal | Incinerate in hazardous waste facility |
Environmental Impact
No ecotoxicity data is available, but its persistence in the environment is expected to be low due to hydrolytic instability under alkaline conditions.
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